molecular formula C9H8N2O2 B2374406 2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one CAS No. 28669-17-2

2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one

Cat. No.: B2374406
CAS No.: 28669-17-2
M. Wt: 176.175
InChI Key: BKHCFFMTBGZSIR-UHFFFAOYSA-N
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Description

2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one is a heterocyclic compound that contains an oxadiazine ring

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenylhydrazine with carbonyl compounds followed by cyclization with appropriate reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.

Mechanism of Action

The mechanism of action of 2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3,4-oxadiazole: Another heterocyclic compound with similar structural features.

    2-Phenyl-1,3,4-thiadiazole: Contains a sulfur atom in place of the oxygen atom in the oxadiazine ring.

Uniqueness

2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

2-phenyl-4H-1,3,4-oxadiazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-8-6-13-9(11-10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHCFFMTBGZSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NN=C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28669-17-2
Record name 2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

812 g (3.82 mol) of N′-(2-chloroacetyl)benzenecarbohydrazide were dissolved in 13 liters of dry DMF, and 384.95 g (4.58 mol) of sodium bicarbonate were added. The reaction solution was then heated to 100° C. and stirred at this temperature overnight. After the reaction had gone to completion (monitored by TLC, mobile phase dichloromethane/ethyl acetate 9:1), the reaction solution was cooled to room temperature, poured into 65 liters of water and extracted three times with in each case 17.5 liters of ethyl acetate. The combined organic phases were washed with 13.8 liters of saturated aqueous sodium bicarbonate solution, dried and concentrated to dryness under reduced pressure. The solid obtained was dissolved in a 9:1 mixture of dichloromethane and methanol and applied to 17 kg of silica gel. Using two portions of silica gel (8 kg each), the product was chromatographed using 260 liters of dichloromethane/ethyl acetate 9:1 as mobile phase. The combined product fractions were concentrated, and the resulting solid was triturated with 3 liters of diethyl ether. Filtration gave 247 g (1.40 mol, 35% of theory) of the title compound as a white solid.
Quantity
812 g
Type
reactant
Reaction Step One
Name
Quantity
13 L
Type
solvent
Reaction Step One
Quantity
384.95 g
Type
reactant
Reaction Step Two
Name
dichloromethane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
65 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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